molecular formula C18H18N4O3S B12039958 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478257-62-4

4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12039958
CAS No.: 478257-62-4
M. Wt: 370.4 g/mol
InChI Key: OTADBLUDTDSKSD-YBFXNURJSA-N
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Description

4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione in the presence of an appropriate catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other triazole derivatives, such as:
    • 4-((3-Hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
    • 4-((3-Methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and studies are essential to fully understand the potential and applications of this compound.

Properties

CAS No.

478257-62-4

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O3S/c1-3-25-15-9-5-7-13(16(15)23)11-19-22-17(20-21-18(22)26)12-6-4-8-14(10-12)24-2/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+

InChI Key

OTADBLUDTDSKSD-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC

Origin of Product

United States

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